molecular formula C31H45N5O13 B606162 Bis-Mal-Lysine-PEG4-acid CAS No. 1426164-52-4

Bis-Mal-Lysine-PEG4-acid

Cat. No.: B606162
CAS No.: 1426164-52-4
M. Wt: 695.72
InChI Key: RZAXBVRZUKAYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-Mal-Lysine-PEG4-acid is a compound used primarily as a linker in bioconjugation processes. It contains two maleimide groups and a carboxylic acid group connected through a linear polyethylene glycol (PEG) chain. This structure allows it to react with thiols and primary amines, making it a versatile tool in the synthesis of various bioconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-Mal-Lysine-PEG4-acid typically involves multi-step organic synthesis techniques. The polyethylene glycol (PEG) linker is prepared through the polymerization of ethylene oxide, followed by functionalization to introduce reactive end groups. Malonate derivatives are then reacted with lysine residues under controlled conditions to form the bis-maleimide structure. Finally, the carboxylic acid group is introduced using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production for clinical applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Bis-Mal-Lysine-PEG4-acid operates through controlled chemical conjugation, facilitating the precise attachment of payloads to biomolecules. The maleimide groups selectively react with thiols, while the carboxylic acid group reacts with primary amines. This dual reactivity allows for the formation of stable thioether and amide bonds, enabling the conjugation of therapeutic agents, imaging probes, and other functional molecules to targeting ligands .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAXBVRZUKAYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 2
Reactant of Route 2
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 3
Reactant of Route 3
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 4
Reactant of Route 4
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 5
Reactant of Route 5
Bis-Mal-Lysine-PEG4-acid
Reactant of Route 6
Reactant of Route 6
Bis-Mal-Lysine-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.